Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride
Description
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a hydrochloride salt form of methyl 2-amino-3-hydroxy-4-methylpentanoate. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYITZUDKJCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)OC)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride typically involves the esterification of 2-amino-3-hydroxy-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol, with the addition of hydrochloric acid to precipitate the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors or transporters, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methylpentanoate;hydrochloride: Similar structure but lacks the hydroxyl group at the third carbon.
Methyl 2-amino-3-methylpentanoate: Similar structure but lacks the hydroxyl group and the hydrochloride salt form.
Uniqueness
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride, a derivative of an amino acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. The compound's molecular formula is C7H15ClN2O3.
Research suggests that this compound may interact with various biological targets, potentially influencing metabolic pathways and enzyme activities. Specifically, it is proposed to act on isomerases and may be involved in the condensation reactions necessary for the formation of phenazine ring systems, which are crucial in various biological processes .
Antimicrobial Activity
Studies indicate that methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from 64 µg/mL against Staphylococcus aureus to 256 µg/mL against Pseudomonas aeruginosa .
This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains.
DNA Cleavage Activity
The compound has also shown promise in DNA cleavage studies. It was observed that at higher concentrations (200 µM and above), it could cleave plasmid DNA completely. This activity was enhanced in the presence of oxidizing agents like hydrogen peroxide, indicating potential applications in cancer therapy where DNA damage is a mechanism of action .
Antioxidant Activity
Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride demonstrated notable antioxidant activity through the DPPH assay. As concentrations increased, so did its ability to scavenge free radicals, suggesting its role in protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : In one study, the compound was tested against multiple pathogens with varying degrees of success. It showed particularly strong activity against S. aureus (MIC: 64 µg/mL) and moderate activity against C. albicans (MIC: 128 µg/mL) .
- DNA Interaction Studies : Another investigation focused on the compound's ability to interact with DNA, revealing that it could induce hydrolytic cleavage at certain concentrations, which could be harnessed for therapeutic strategies targeting rapidly dividing cells .
- Antioxidant Properties : The antioxidant effects were quantified using the DPPH method, where the compound exhibited significant scavenging activity compared to standard antioxidants .
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group on a phenyl ring | Antioxidant properties |
| (2S,3S)-3-Amino-2-hydroxybutanoic acid | Shorter carbon chain | Limited antimicrobial activity |
This comparison highlights the specific advantages of methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride due to its unique structural attributes.
Q & A
Q. How can researchers ensure compound stability during storage and experimental use?
- Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. Store desiccated at −20°C in amber vials to prevent photodegradation. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid prolonged exposure to temperatures >25°C. Regularly validate stability via accelerated aging tests (40°C/75% RH for 4 weeks) paired with HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?
- Methodological Answer : Discrepancies often arise from incomplete NOESY (nuclear Overhauser effect spectroscopy) data or misassigned coupling constants. To resolve, perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., using ethanol/water mixtures). Compare experimental optical rotation values ([α]D) with computational predictions (e.g., density functional theory, DFT) to confirm (2S,3R,4S) configurations. Cross-validate with chiral chromatography using amylose-based columns .
Q. What experimental designs are effective for analyzing in vivo vs. in vitro pharmacological activity discrepancies?
- Methodological Answer : Use factorial design to test variables like bioavailability, metabolic stability, and protein binding. For in vitro assays, employ hepatic microsomes (e.g., human CYP450 isoforms) to predict metabolic pathways. In parallel, conduct pharmacokinetic studies in rodent models, measuring plasma concentrations via LC-MS/MS. Discrepancies may arise from first-pass metabolism or blood-brain barrier penetration, requiring physiologically based pharmacokinetic (PBPK) modeling .
Q. How can researchers address conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., substrate concentration, ionic strength). Standardize protocols using validated enzyme kits (e.g., serine proteases or kinases) and include positive controls (e.g., staurosporine for kinases). Perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Replicate studies across multiple labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
